N-(4-methoxybenzyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide
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Overview
Description
N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE is a synthetic organic compound with the molecular formula C17H25N3O4 It is known for its unique structural features, which include a methoxyphenyl group, a morpholinyl group, and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE typically involves the following steps:
N-Alkylation of Primary Amines: The initial step involves the N-alkylation of primary amines with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)amine.
Formation of Morpholinyl Propylamine: The next step involves the reaction of morpholine with 3-chloropropylamine to form 3-(morpholin-4-yl)propylamine.
Coupling Reaction: The final step involves the coupling of N-(4-methoxybenzyl)amine with 3-(morpholin-4-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)-N’-[3-(4-morpholinyl)propyl]ethanediamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(4-METHOXYPHENYL)METHYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and morpholinyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H25N3O4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
InChI |
InChI=1S/C17H25N3O4/c1-23-15-5-3-14(4-6-15)13-19-17(22)16(21)18-7-2-8-20-9-11-24-12-10-20/h3-6H,2,7-13H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
XPAPRHJKCOOREF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Origin of Product |
United States |
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